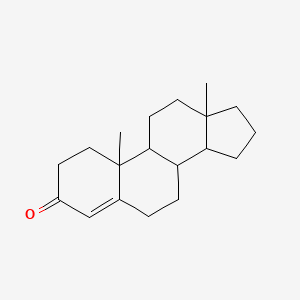![molecular formula C24H19Cl2N5O2S B11995005 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 314287-82-6
Molecular Weight: 496.422 g/mol
This compound belongs to the class of hydrazides and triazoles. Its complex structure combines aromatic rings, a triazole ring, and a sulfanyl group. Now, let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here are some common methods:
Condensation Reaction: The compound can be synthesized by condensing an appropriate aldehyde (such as 2,6-dichlorobenzaldehyde) with 4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate.
Hydrazinolysis: Another approach involves the hydrazinolysis of the corresponding acetylhydrazide.
Industrial Production: While not widely produced industrially, research laboratories often prepare this compound for specific studies.
Análisis De Reacciones Químicas
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common reagents include hydrazine, oxidizing agents, and reducing agents. The major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry::
Ligand: The compound can act as a ligand in coordination chemistry due to its sulfur and nitrogen atoms.
Organic Synthesis: Researchers use it as a building block for designing new compounds.
Antimicrobial Properties: Studies explore its potential as an antimicrobial agent.
Anticancer Research: Investigations focus on its cytotoxic effects against cancer cells.
Dye Synthesis: Its triazole moiety makes it interesting for dye development.
Mecanismo De Acción
The exact mechanism remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific substitution pattern, similar compounds include:
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Remember, N’-[(E)-(2,6-dichlorophenyl)methylidene]-
Propiedades
Fórmula molecular |
C24H19Cl2N5O2S |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
Clave InChI |
COTJVKFHRRWDGR-MZJWZYIUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)
![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


